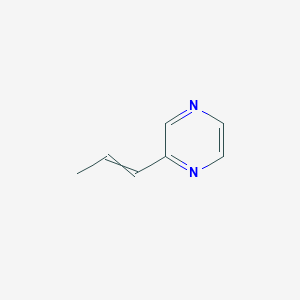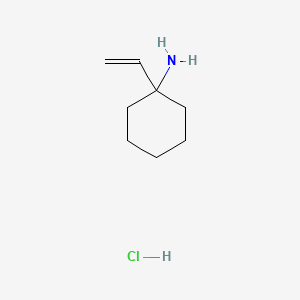
(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,4-oxazepane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-3-carboxylic acid is a complex organic compound that belongs to the class of oxazepanes. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an oxazepane ring. The presence of the Fmoc group makes it particularly useful in peptide synthesis, where it serves as a protecting group for amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the oxazepane ring, followed by the introduction of the Fmoc group. The oxazepane ring can be synthesized through a cyclization reaction involving an amino alcohol and a suitable electrophile. The Fmoc group is then introduced using Fmoc chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures. The use of high-purity reagents and solvents is crucial to ensure the consistency and reproducibility of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazepane derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the oxazepane ring.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to substitute the Fmoc group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane ketones, while reduction can produce oxazepane alcohols.
Scientific Research Applications
(3S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting amino acids during peptide synthesis, preventing unwanted side reactions. The oxazepane ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (3S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-3-carboxylic acid stands out due to its unique combination of the Fmoc protecting group and the oxazepane ring. This combination provides distinct chemical properties and reactivity, making it particularly valuable in peptide synthesis and other specialized applications.
Properties
Molecular Formula |
C21H21NO5 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(3S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1,4-oxazepane-3-carboxylic acid |
InChI |
InChI=1S/C21H21NO5/c23-20(24)19-13-26-11-5-10-22(19)21(25)27-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,24)/t19-/m0/s1 |
InChI Key |
OZGBLNJLPOQUEL-IBGZPJMESA-N |
Isomeric SMILES |
C1CN([C@@H](COC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1CN(C(COC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


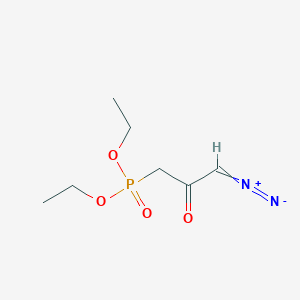
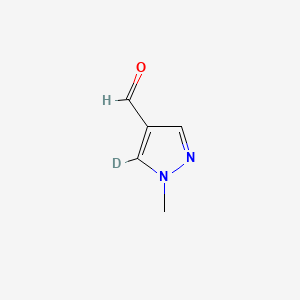
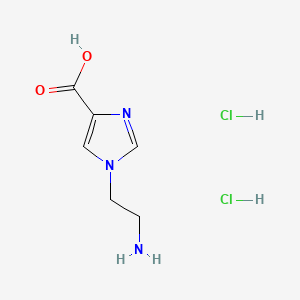
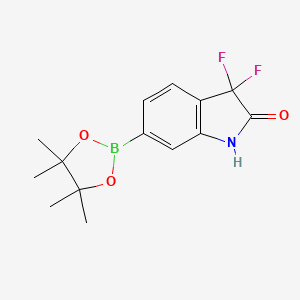
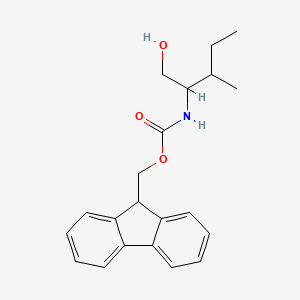
![4-(2,2-Difluoropropoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13462600.png)
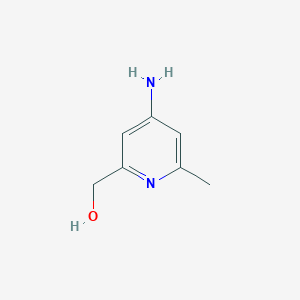
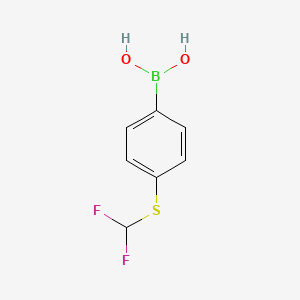
![Tert-butyl (S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13462620.png)
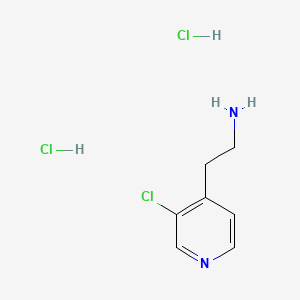
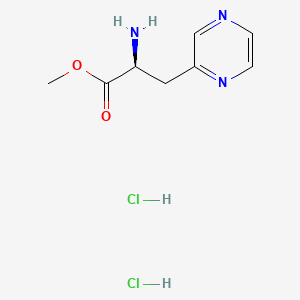
![2-[2-[(2-Chlorophenyl)methoxy]-5-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13462631.png)
